

GC-MS protocol for 1-(2-Methoxy-5-methylphenyl)ethanone

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Compound of Interest

Compound Name:	1-(2-Methoxy-5-methylphenyl)ethanone
Cat. No.:	B1352155

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An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-(2-Methoxy-5-methylphenyl)ethanone

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of chemical compounds are paramount. This document provides a detailed protocol for the analysis of **1-(2-Methoxy-5-methylphenyl)ethanone** using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds.

Introduction

1-(2-Methoxy-5-methylphenyl)ethanone (CAS No. 20628-07-3) is an aromatic ketone with the molecular formula $C_{10}H_{12}O_2$ and a molecular weight of 164.20 g/mol .[\[1\]](#) Its analysis is pertinent in various fields, including organic synthesis, quality control of chemical products, and potentially in metabolic studies. GC-MS provides a robust method for its separation from complex mixtures and its unambiguous identification based on its mass spectrum.

Experimental Protocol

This protocol outlines the steps for sample preparation and GC-MS instrumentation setup.

Sample Preparation

The goal of sample preparation is to isolate and concentrate the analyte of interest in a solvent compatible with GC-MS analysis.[2][3]

Reagents and Materials:

- Sample containing **1-(2-Methoxy-5-methylphenyl)ethanone**
- Dichloromethane (DCM), GC-grade
- Hexane, GC-grade
- Methanol, GC-grade
- Anhydrous sodium sulfate
- 1.5 mL glass GC autosampler vials with PTFE-lined caps[4]
- Pipettes and pipette tips
- Vortex mixer
- Centrifuge

Procedure: Dilute and Shoot

For relatively clean samples, a simple dilution is sufficient.

- Accurately weigh a portion of the sample and dissolve it in a suitable volatile organic solvent such as dichloromethane, hexane, or methanol.[4][5]
- The target concentration should be approximately 10 µg/mL to achieve an on-column amount of about 10 ng with a 1 µL injection.[4]
- If the sample contains any particulate matter, centrifuge the solution to prevent blockage of the syringe and contamination of the injector and column.[4]
- Transfer the supernatant to a 1.5 mL glass autosampler vial.

Procedure: Liquid-Liquid Extraction (LLE)

For samples in aqueous matrices, LLE is a common extraction technique.

- Pipette 1 mL of the aqueous sample into a suitable extraction vessel.
- Add 1 mL of an immiscible organic solvent like dichloromethane.
- Cap the vessel and vortex for 1 minute to ensure thorough mixing.
- Centrifuge at 3000 rpm for 5 minutes to facilitate phase separation.
- Carefully transfer the lower organic layer (DCM) to a clean vial.
- Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
- Transfer the dried organic extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended and may require optimization based on the specific instrument.

Parameter	Setting
Gas Chromatograph	
Column	A non-polar capillary column (e.g., DB-1 or DB-5, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[6]
Carrier Gas	Helium[6]
Inlet Temperature	250°C[6]
Injection Volume	1 µL
Injection Mode	Splitless or split, depending on sample concentration.[5]
Oven Program	Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.[6]
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV[6]
Mass Range	m/z 40-450
Ion Source Temperature	230°C
Quadrupole Temperature	150°C
Solvent Delay	3-5 minutes

Data Presentation

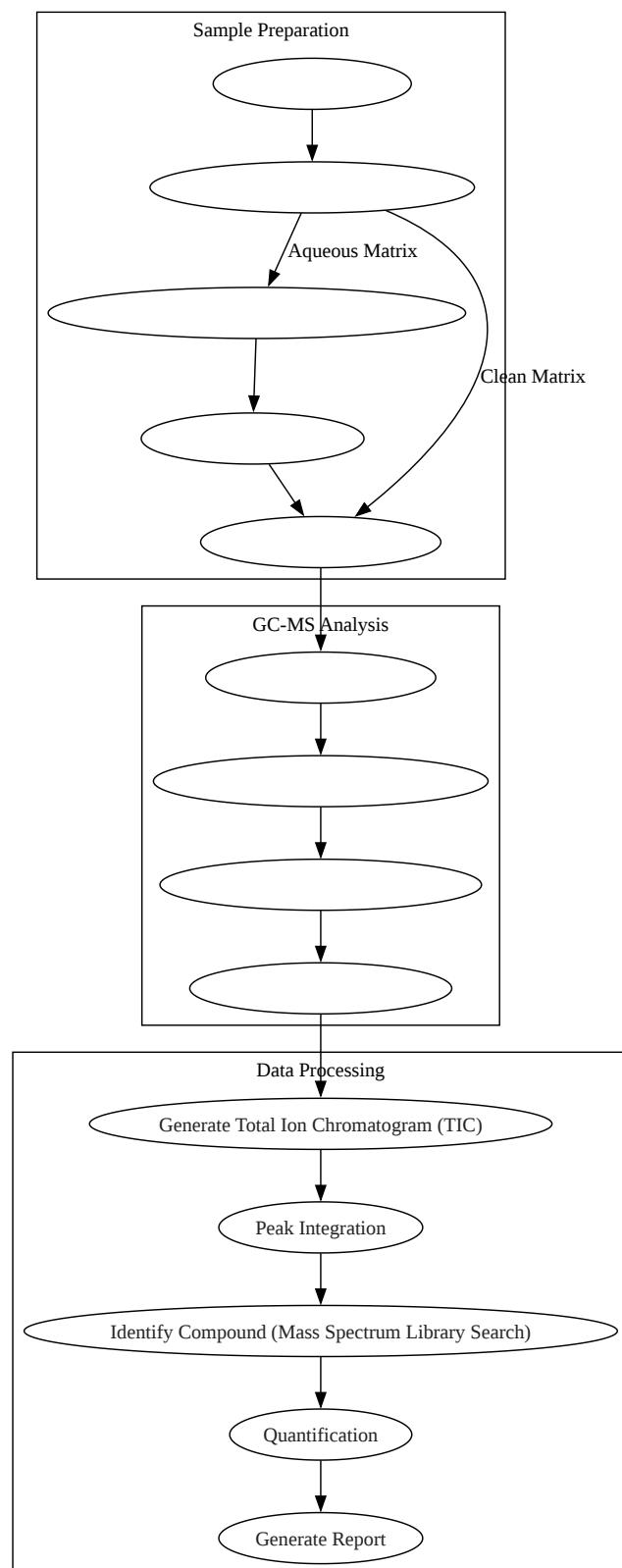
Quantitative data for **1-(2-Methoxy-5-methylphenyl)ethanone** is summarized below. The mass fragments are predicted based on the structure and known fragmentation patterns of similar aromatic ketones.

Parameter	Value
Compound Name	1-(2-Methoxy-5-methylphenyl)ethanone
CAS Number	20628-07-3
Molecular Formula	C ₁₀ H ₁₂ O ₂ [1]
Molecular Weight	164.20 [1]
Predicted Key Mass Fragments (m/z)	164 (M+), 149, 121, 91, 77, 43
Expected Retention Index	Dependent on the specific column and conditions used.

Note: The predicted mass fragments correspond to the molecular ion (M+), loss of a methyl group (-CH₃), loss of an acetyl group (-COCH₃), the tropylium ion (C₇H₇⁺), the phenyl group (C₆H₅⁺), and the acetyl cation (CH₃CO⁺), respectively.

Visualization

Experimental Workflow



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